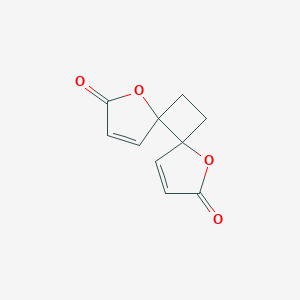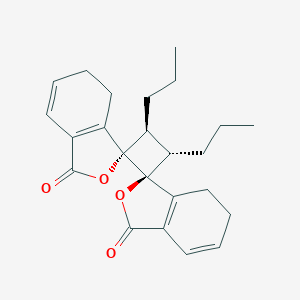
藜芦碱
描述
Cevadine is a type of compound known as an alkaloid . It is derived from the herbs of Veratrum nigrum L . The molecular formula of Cevadine is C32H49NO9 and it has a molecular weight of 591.7 g/mol .
Molecular Structure Analysis
Cevadine has a complex molecular structure. It contains a total of 97 bonds, including 48 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and various ring structures .
Physical And Chemical Properties Analysis
Cevadine is a powder in its physical state . It has a molecular weight of 591.74 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
科学研究应用
- Cevadine exhibits antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Researchers have explored its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Further studies could elucidate its mechanism of action and optimize its use as an antimicrobial agent .
- Inflammation plays a crucial role in various diseases. Cevadine has shown anti-inflammatory activity, which could be valuable in conditions such as arthritis, inflammatory bowel disease, and dermatitis. Investigating its impact on specific inflammatory pathways and cytokines is essential for therapeutic development .
- Cevadine may possess analgesic (pain-relieving) effects. Researchers have studied its potential as an alternative to conventional pain medications. Understanding its interactions with pain receptors and neural pathways could lead to novel pain management strategies .
- Some studies suggest that Cevadine has cardiovascular benefits. It may influence blood pressure, heart rate, and vascular tone. Investigating its effects on ion channels and cardiac contractility could provide insights into its potential use in cardiovascular disorders .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health challenge. Cevadine’s neuroprotective properties have attracted attention. Researchers explore its impact on neuronal survival, oxidative stress, and neurotransmitter systems .
- Preliminary studies indicate that Cevadine exhibits anticancer properties. It may inhibit tumor growth and metastasis. Investigating its effects on specific cancer cell lines and signaling pathways could pave the way for targeted therapies .
Antimicrobial Activity
Anti-Inflammatory Effects
Analgesic Properties
Cardiovascular Applications
Neuroprotective Potential
Anticancer Research
安全和危害
Cevadine is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment when handling Cevadine and to ensure adequate ventilation .
作用机制
Target of Action
Cevadine is a voltage-sensitive sodium channel agonist . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and muscle cells, making them primary targets for various drugs and toxins.
Mode of Action
Cevadine interacts with its target, the sodium channels, by binding to and preventing their inactivation . This action results in an increased influx of sodium ions into the cells, leading to enhanced nerve excitability . It’s important to note that the action of Cevadine is mutually exclusive with that of Veratridine, suggesting a competitive interaction .
Pharmacokinetics
According to one source, Cevadine is soluble in chloroform, ethanol, and methanol .
Result of Action
The primary result of Cevadine’s action is the alteration of membrane potential and sodium transport of muscle membrane . This can lead to increased nerve excitability and changes in intracellular ion concentrations . In the heart, this can result in an inotropic effect .
Action Environment
The action of Cevadine can be influenced by various environmental factors. For instance, the pH level can affect the activity of Cevadine. It has been shown that increasing the pH of a Cevadine solution from 7.3 to 8.3 increases the fraction of uncharged Cevadine molecules, which in turn increases the amplitude of the post-repolarization inward tail current induced by the alkaloid . Additionally, the viscosity of the environment can also influence the action of Cevadine .
属性
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-HWBIYQLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Veratrine | |
CAS RN |
62-59-9 | |
| Record name | Cevadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEVADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERQ7M6C50B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of cevadine?
A1: Cevadine primarily targets voltage-gated sodium channels (Na+ channels) found in excitable cells like neurons and muscle cells [, ].
Q2: How does cevadine affect sodium channels?
A2: Cevadine binds to Na+ channels and alters their gating properties. It prevents normal inactivation, leading to prolonged channel opening and increased sodium ion influx into the cell [, ].
Q3: What are the downstream consequences of cevadine's action on sodium channels?
A3: The increased sodium influx caused by cevadine leads to several effects:
- Depolarization: Persistent depolarization of the cell membrane [, ].
- Repetitive firing: Neurons and muscle cells display repetitive action potentials [, ].
- Muscle contraction: In skeletal muscle, this results in prolonged contractions rather than normal twitches [, ].
- Neurotransmitter release: Increased neuronal activity can trigger excessive release of neurotransmitters [].
Q4: What is the molecular formula and weight of cevadine?
A4: Cevadine's molecular formula is C32H49NO9 and its molecular weight is 591.7 g/mol [, ].
Q5: How is cevadine structurally related to other Veratrum alkaloids?
A5: Cevadine is an ester alkaloid, like veratridine, and both share the same alkanolamine core structure, veracevine. They differ in the organic acid esterified to veracevine, with cevadine possessing angelic acid while veratridine has veratric acid [, ].
Q6: What spectroscopic techniques are used to characterize cevadine?
A6: Cevadine can be characterized using:
- Ultraviolet-visible (UV-Vis) spectroscopy: Useful for quantification and detecting the presence of cevadine in mixtures [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including 1H and 13C assignments [, ].
- Mass spectrometry (MS): Allows for identification and quantification, especially when coupled with separation techniques like HPLC [, , ].
Q7: How stable is cevadine under different environmental conditions?
A7: Cevadine exhibits varying stability:
- Sunlight: Degrades slowly upon exposure to sunlight [].
- Aqueous solutions: Breakdown is influenced by pH and time [].
Q8: Does cevadine exhibit any catalytic properties?
A8: There's no evidence to suggest that cevadine possesses catalytic properties. Its primary mode of action involves binding and modifying the function of sodium channels, rather than catalyzing chemical reactions.
Q9: How do structural modifications of cevadine affect its activity on sodium channels?
A9: Structural changes, particularly in the ester side chain, significantly impact cevadine's potency:
- Ester group: Essential for activity. Replacing it with other groups diminishes or abolishes its effect on sodium channels [, ].
- Alkanolamine core: Modifications to the veracevine core can alter binding affinity and potency [].
Q10: What are the challenges associated with formulating cevadine for pharmaceutical applications?
A11: Cevadine's narrow therapeutic index and potential for toxicity pose challenges for its formulation. Additionally, its stability in different formulations and delivery systems needs careful consideration [].
Q11: Are there specific safety concerns and regulations regarding the handling and use of cevadine?
A11: Cevadine is a highly toxic substance. Appropriate safety protocols and personal protective equipment are crucial when handling it. Users should consult relevant safety data sheets and comply with all local and national regulations.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cevadine?
A12: Limited data is available on cevadine's specific ADME profile. Further research is needed to fully understand its pharmacokinetic properties.
Q13: What in vitro and in vivo models are used to study the effects of cevadine?
A13: Researchers use various models:
- Isolated muscle preparations: Frog sartorius muscle is commonly used to study its effects on muscle contraction and membrane potential [, , , ].
- Giant axons: Squid and crayfish giant axons are employed to investigate its effects on neuronal action potentials and ionic currents [, , ].
- Animal models: Limited studies have explored its effects on cardiovascular and respiratory systems in animal models [, ].
Q14: What are the known toxic effects of cevadine?
A14: Cevadine is highly toxic and can cause:
- Cardiovascular effects: Bradycardia, hypotension, arrhythmias [, , ].
- Respiratory effects: Respiratory depression, bronchoconstriction [].
- Neurological effects: Nausea, vomiting, paresthesias, seizures [].
- Gastrointestinal effects: Nausea, vomiting, diarrhea [].
Q15: How is cevadine typically quantified in biological and environmental samples?
A15: Common analytical techniques include:
- High-performance liquid chromatography (HPLC): Coupled with UV-Vis or mass spectrometry for separation and quantification [, , ].
- Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS-MS): A highly sensitive and specific technique for identifying and quantifying cevadine in complex matrices like serum and plant extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



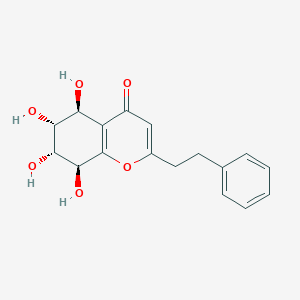
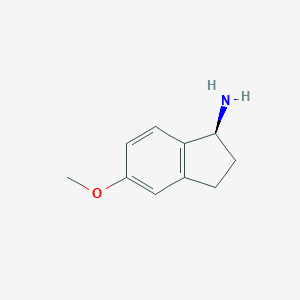
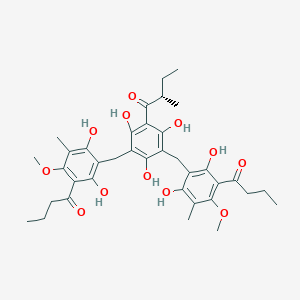
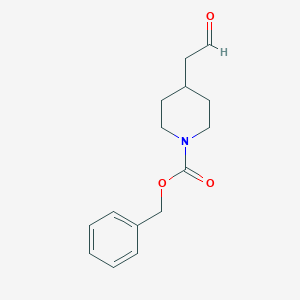


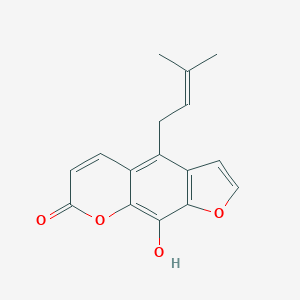
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
